Ovurelin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

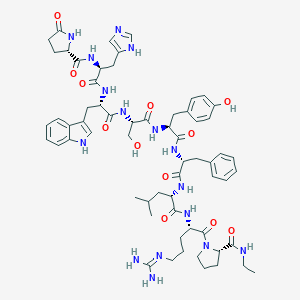

Ovurelin, also known as Gonadotropin-releasing hormone (GnRH) agonist, is a synthetic peptide hormone that is commonly used in scientific research to study the reproductive system. Ovurelin is a potent and long-acting agonist of GnRH, which regulates the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland. The use of Ovurelin in scientific research has been instrumental in understanding the mechanisms underlying reproductive physiology and in developing new treatments for infertility.

Mechanism of Action

Ovurelin acts on the hypothalamus and pituitary gland to regulate the release of LH and FSH. It binds to GnRH receptors on the surface of pituitary cells, leading to the release of LH and FSH. The release of these hormones stimulates ovulation in females and the production of testosterone in males.

Biochemical and Physiological Effects:

Ovurelin has several biochemical and physiological effects on the reproductive system. It stimulates the release of LH and FSH, which leads to the maturation of ovarian follicles and the production of estrogen. In males, Ovurelin stimulates the production of testosterone by the testes. Ovurelin also inhibits the production of LH and FSH by the pituitary gland, which can be used to treat conditions such as endometriosis and uterine fibroids.

Advantages and Limitations for Lab Experiments

One of the main advantages of using Ovurelin in lab experiments is its potency and long-acting nature. It can induce ovulation in laboratory animals with a single injection, making it a useful tool for studying the reproductive system. However, Ovurelin can also have side effects, including reduced fertility and altered hormone levels. It is important to carefully monitor animals that have been treated with Ovurelin to ensure that they are not adversely affected.

Future Directions

There are several future directions for research involving Ovurelin. One area of interest is the development of new GnRH agonists with improved pharmacokinetic properties. Another area of interest is the use of Ovurelin in combination with other drugs to treat reproductive disorders. Finally, there is a need for further research into the long-term effects of Ovurelin on fertility and hormone levels, particularly in humans.

Synthesis Methods

Ovurelin is synthesized using solid-phase peptide synthesis (SPPS) techniques. The process involves the stepwise addition of amino acids to a growing peptide chain, using a resin-bound amino acid as a starting point. The peptide chain is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Scientific Research Applications

Ovurelin has been widely used in scientific research to study the reproductive system. It is commonly used to induce ovulation in laboratory animals, including rats, mice, and rabbits. Ovurelin is also used to study the effects of GnRH on the pituitary gland and the gonads. In addition, Ovurelin has been used in clinical studies to investigate the effects of GnRH agonists in the treatment of various reproductive disorders, including endometriosis, uterine fibroids, and prostate cancer.

properties

CAS RN |

115803-96-8 |

|---|---|

Product Name |

Ovurelin |

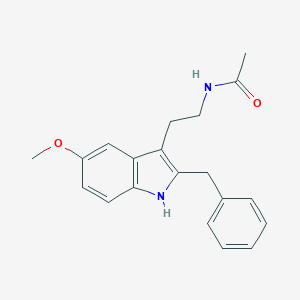

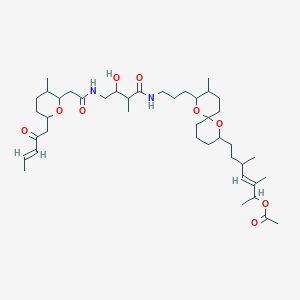

Molecular Formula |

C62H82N16O12 |

Molecular Weight |

1243.4 g/mol |

IUPAC Name |

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide |

InChI |

InChI=1S/C62H82N16O12/c1-4-66-60(89)51-17-11-25-78(51)61(90)44(16-10-24-67-62(63)64)71-54(83)45(26-35(2)3)72-55(84)46(27-36-12-6-5-7-13-36)73-56(85)47(28-37-18-20-40(80)21-19-37)74-59(88)50(33-79)77-57(86)48(29-38-31-68-42-15-9-8-14-41(38)42)75-58(87)49(30-39-32-65-34-69-39)76-53(82)43-22-23-52(81)70-43/h5-9,12-15,18-21,31-32,34-35,43-51,68,79-80H,4,10-11,16-17,22-30,33H2,1-3H3,(H,65,69)(H,66,89)(H,70,81)(H,71,83)(H,72,84)(H,73,85)(H,74,88)(H,75,87)(H,76,82)(H,77,86)(H4,63,64,67)/t43-,44-,45-,46+,47-,48-,49-,50-,51-/m0/s1 |

InChI Key |

DCHIRKIHIUVOFN-AVHLHLRFSA-N |

Isomeric SMILES |

CCNC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC2=CC=CC=C2)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](CC6=CN=CN6)NC(=O)[C@@H]7CCC(=O)N7 |

SMILES |

CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CO)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CC6=CN=CN6)NC(=O)C7CCC(=O)N7 |

Canonical SMILES |

CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CO)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CC6=CN=CN6)NC(=O)C7CCC(=O)N7 |

Other CAS RN |

115803-96-8 |

Pictograms |

Health Hazard |

sequence |

XHWSYFLRP |

synonyms |

6-Phe-9-N-Et-ProNH2-10-des-Gly-LHRH GnRH, Phe(6)-N-Et-ProNH2- LHRH, Phe(6)-N-Et-ProNH2- LHRH, phenylalanyl(6)-N-ethylprolinamide(9)- ovurelin |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Azabicyclo[2.2.1]heptane-4-carboxylic acid](/img/structure/B53977.png)

![tert-butyl N-[(4S)-3-oxo-1,2-oxazolidin-4-yl]carbamate](/img/structure/B53980.png)